Cas no 760177-75-1 (1-(1H-Imidazol-2-yl)-2,2-dimethylpropan-1-ol)

1-(1H-Imidazol-2-yl)-2,2-dimethylpropan-1-ol is a versatile heterocyclic compound featuring an imidazole core substituted with a hydroxyl-bearing tertiary carbon. Its sterically hindered structure, conferred by the 2,2-dimethylpropanol moiety, enhances stability and influences reactivity in synthetic applications. The imidazole ring provides a functional handle for coordination or further derivatization, making it useful in pharmaceutical intermediates, ligand design, and catalysis. The hydroxyl group offers a site for functional group interconversion, enabling tailored modifications. This compound’s balanced lipophilicity and polarity contribute to favorable solubility profiles in organic and aqueous media, facilitating its use in diverse chemical processes. Its structural features make it a valuable building block in medicinal and materials chemistry.
1-(1H-Imidazol-2-yl)-2,2-dimethylpropan-1-ol structure
760177-75-1 structure
Product Name:1-(1H-Imidazol-2-yl)-2,2-dimethylpropan-1-ol
CAS No:760177-75-1
MF:C8H14N2O
MW:154.209561824799
MDL:MFCD18808562
CID:549827
PubChem ID:45091832
Update Time:2025-05-21

1-(1H-Imidazol-2-yl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-2-methanol,a-(1,1-dimethylethyl)-
    • 1H-Imidazole-2-methanol,alpha-(1,1-dimethylethyl)-(9CI)
    • 1-(2-Imidazolyl)-2,2-dimethylpropane-1-ol
    • 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
    • 1-(1H-Imidazol-2-yl)-2,2-dimethylpropan-1-ol
    • MDL: MFCD18808562
    • Inchi: 1S/C8H14N2O/c1-8(2,3)6(11)7-9-4-5-10-7/h4-6,11H,1-3H3,(H,9,10)
    • InChI Key: PXIRDYSRNUVMRP-UHFFFAOYSA-N
    • SMILES: OC(C1=NC=CN1)C(C)(C)C

Computed Properties

  • Exact Mass: 154.111
  • Monoisotopic Mass: 154.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.9

1-(1H-Imidazol-2-yl)-2,2-dimethylpropan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3180325-0.05g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-3180325-0.1g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-3180325-0.25g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-3180325-0.5g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-3180325-1.0g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-3180325-2.5g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-3180325-5.0g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-3180325-10.0g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-3180325-1g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1
1g
$1086.0 2023-09-05
Enamine
EN300-3180325-5g
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol
760177-75-1
5g
$3147.0 2023-09-05
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent